3-Methyl-4-(2-methylpropane-2-sulfonyl)phenol
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Overview
Description
3-Methyl-4-(2-methylpropane-2-sulfonyl)phenol is an organic compound with a complex structure that includes a phenol group substituted with a methyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylpropane-2-sulfonyl)phenol typically involves the sulfonylation of a phenol derivative. One common method is the reaction of 3-methylphenol with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-methylpropane-2-sulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-Methyl-4-(2-methylpropane-2-sulfonyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-methylpropane-2-sulfonyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonyl group can act as an electrophilic center, facilitating various chemical reactions. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenol: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-Methyl-4-(2-methylpropane-2-sulfonyl)phenol: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
3-Methyl-4-(2-methylpropane-2-sulfonyl)phenol is unique due to the presence of both a methyl group and a sulfonyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
90426-89-4 |
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Molecular Formula |
C11H16O3S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
4-tert-butylsulfonyl-3-methylphenol |
InChI |
InChI=1S/C11H16O3S/c1-8-7-9(12)5-6-10(8)15(13,14)11(2,3)4/h5-7,12H,1-4H3 |
InChI Key |
AGSVEINSPIMIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)S(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
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